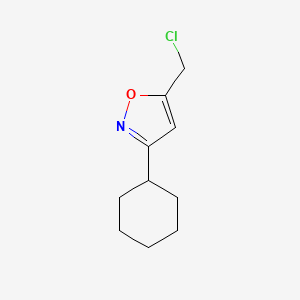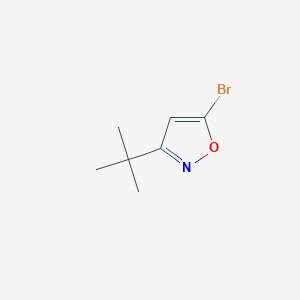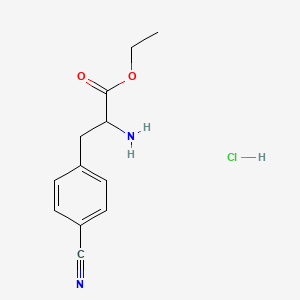
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
Research has shown the utility of tetrahydro-2H-thiopyran and piperidine derivatives in synthesizing heterocyclic compounds with potential biological activities. For instance, the heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, featuring tetrahydro-2H-thiopyran and N-protected piperidine rings, were synthesized and used as synthons for heterocyclic 1-amino acids in the preparation of tripeptides. These tripeptides, adopting a beta-turn conformation, indicate a relatively rigid structure that persists in solution, demonstrating the importance of these heterocyclic frameworks in designing peptides with defined conformations (Strässler, Linden, & Heimgartner, 1997).
Synthesis and Characterization
The Mannich reaction has been employed in synthesizing N-, S,N-, and Se,N-heterocycles, showcasing the versatility of piperidine derivatives in forming a wide range of heterocyclic structures. This method has facilitated the creation of compounds with various biological activities, highlighting the synthetic utility of these derivatives in generating biologically active heterocycles (Dotsenko et al., 2019).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a CB1 cannabinoid receptor antagonist), have provided insights into their binding mechanisms with receptors. These studies have employed molecular modeling to understand the conformational preferences and interactions with the receptor, contributing to the development of receptor antagonists based on the piperidine scaffold (Shim et al., 2002).
Anticancer and Antibacterial Activities
Derivatives of thiophene-3-carboxamide have shown antibacterial and antifungal activities in various studies. The compounds demonstrated significant bioactivity, underscoring the potential of thiophene-3-carboxamide derivatives in developing new antibacterial and antifungal agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Propriétés
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c19-16(14-3-8-21-12-14)17-11-13-1-6-18(7-2-13)15-4-9-20-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVGWOVASQGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680325.png)







![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)


![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)
